
3,4-Dimethoxybenzonitrile
Description
3,4-Dimethoxybenzonitrile (CAS: 2024-83-1) is an aromatic nitrile derivative with methoxy substituents at the 3- and 4-positions of the benzene ring. Its molecular formula is C₉H₉NO₂, with a molar mass of 163.17 g/mol and a melting point of 68°C . The compound is synthesized via the Schmidt reaction, where 3,4-dimethoxybenzaldehyde reacts with azidotrimethylsilane (TMSN₃) in a hexafluoroisopropanol (HFIP)/acetonitrile (ACN) mixture, catalyzed by triflic acid (TfOH), yielding 86% product .
It also serves as a substrate in photochemical C–O cyanation studies, albeit with low yields (18%) under acridinium salt catalysis . Commercial purity grades range from ≥95% (Carl Roth) to ≥98% (Aladdin Biochemical Technology) .
Properties
IUPAC Name |
3,4-dimethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSEQIDSFSBWXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942354 | |
Record name | 3,4-Dimethoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942354 | |
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Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2024-83-1, 23024-83-1 | |
Record name | 3,4-Dimethoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2024-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Veratronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002024831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxybenzoic acid nitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023024831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dimethoxybenzonitrile | |
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Record name | 3,4-Dimethoxybenzonitrile | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27016 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3,4-Dimethoxybenzonitrile | |
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Record name | Veratronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.337 | |
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Preparation Methods
Amide Dehydration Method
The amide dehydration method employs 3,4-dimethoxybenzamide as the starting material, reacting with dehydrating agents like phosphorus pentachloride (PCl₅) to yield the target nitrile. This method, documented in Indian Journal of Chemistry, Section B (2003), suffers from low yields (50–60%) and the use of hazardous PCl₅, which generates corrosive HCl gas. Furthermore, the stoichiometric requirement of PCl₅ increases costs and complicates waste management.
Aldoxime Dehydration Method
In this approach, 3,4-dimethoxybenzaldehyde reacts with hydroxylamine to form aldoxime, which undergoes dehydration using agents like acetic anhydride or sulfuric acid. Reported in Synthetic Communications (2004), this two-step process achieves moderate yields (65–70%) but requires careful control of reaction conditions to avoid over-dehydration or side reactions. The reliance on aldehydes as starting materials also increases raw material costs compared to phenylacetic acid derivatives.
Ammoxidation of 3,4-Dimethoxybenzyl Alcohol
Ammoxidation involves reacting 3,4-dimethoxybenzyl alcohol with ammonia and oxygen under transition metal catalysis (e.g., Cu or Co). As described in ACS Catalysis (2013), this method operates at elevated temperatures (100–150°C) and pressures, achieving yields up to 75%. However, the need for specialized equipment to handle gaseous ammonia and oxygen limits its practicality for small-scale laboratories.
Halogenated Benzene Substitution
Halogenated benzene derivatives (e.g., 3,4-dimethoxybromobenzene) react with cyanide sources like CuCN or KCN in the presence of palladium catalysts. Journal of the American Chemical Society (2011) reports yields of 70–80%, but the use of toxic cyanides and precious metal catalysts raises safety and cost concerns.
Innovative Catalytic Approach Using Phenylacetic Acid
Reaction Mechanism and Optimization
The patent CN110668972A introduces a one-step method using 3,4-dimethoxyphenylacetic acid and sodium nitrite (NaNO₂) catalyzed by ferric chloride (FeCl₃). The reaction proceeds via nitrogen-oxygen active species generated from NaNO₂, which cleave the high-energy C–C bond in phenylacetic acid (Fig. 1). Key optimizations include:
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Molar Ratios : A 1:6–8 ratio of phenylacetic acid to NaNO₂ maximizes nitrile formation.
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Catalyst Loading : FeCl₃ at 1:1–3 molar ratio relative to the substrate ensures efficient C–C bond cleavage.
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Solvent Selection : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance reaction homogeneity and yield.
Reaction Conditions :
Parameter | Optimal Range |
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Temperature | 50–70°C |
Reaction Time | 5–30 hours |
Solvent | DMSO or DMF |
Experimental Validation and Yield Data
Example 1 from the patent demonstrates the procedure:
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Reactants : 0.5 mmol phenylacetic acid, 3 mmol NaNO₂, 0.5 mmol FeCl₃.
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Conditions : DMSO solvent, 50°C, 10-hour reaction.
Table 1: Yield Variation with Reaction Parameters
Temperature (°C) | Time (hours) | Yield (%) |
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30 | 30 | 45 |
50 | 10 | 82 |
70 | 5 | 78 |
120 | 3 | 65 |
Higher temperatures (>70°C) promote side reactions, while extended durations (>30 hours) at lower temperatures reduce efficiency.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
Method | Starting Material | Catalysts/Reagents | Yield (%) | Toxicity Concerns |
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Amide Dehydration | Benzamide | PCl₅ | 50–60 | High (HCl gas) |
Aldoxime Dehydration | Benzaldehyde | H₂SO₄ | 65–70 | Moderate |
Ammoxidation | Benzyl Alcohol | Cu/NH₃/O₂ | 70–75 | High (gaseous NH₃) |
Halogen Substitution | Bromobenzene | Pd/CuCN | 70–80 | High (cyanides) |
Catalytic (Patent) | Phenylacetic Acid | FeCl₃/NaNO₂ | 82 | Low |
The catalytic method outperforms traditional routes in yield and safety, leveraging inexpensive NaNO₂ and FeCl₃. Its one-step protocol reduces purification steps, enhancing scalability.
Industrial Applications and Scalability Considerations
The patent’s method is industrially viable due to:
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Cost-Effectiveness : Phenylacetic acid is 40% cheaper than benzaldehyde or benzamide.
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Mild Conditions : Reactions at ≤70°C avoid energy-intensive heating.
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Waste Reduction : FeCl₃ is recoverable via aqueous workup, minimizing environmental impact.
Pilot-scale trials must address solvent recovery (DMSO) and catalyst recycling to further reduce costs.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethoxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: 3,4-Dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethoxybenzonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy groups can undergo electrophilic aromatic substitution. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways .
Comparison with Similar Compounds
Key Observations :
- Positional isomerism significantly impacts reactivity and applications. For instance, this compound’s electron-rich aromatic system favors electrophilic substitution in drug synthesis , while 2,6-dimethoxybenzonitrile’s steric hindrance may limit similar reactivity.
- Benzeneacetonitrile, 3,4-dimethoxy (CAS: 93-17-4) is structurally distinct, featuring a cyanomethyl group instead of a nitrile directly attached to the benzene ring .
Insights :
Comparative Advantages :
- This compound’s electron-donating groups enhance its utility in forming hydrogen bonds with biological targets, critical for kinase inhibition .
Biological Activity
3,4-Dimethoxybenzonitrile is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a detailed overview of its biological activity, including antioxidant, anticancer, antimicrobial, and other relevant effects.
Chemical Structure and Properties
This compound, also known as 3,4-dimethoxyphenylacetonitrile, features two methoxy groups attached to a benzene ring and a nitrile functional group. Its chemical structure can be represented as follows:
This compound's unique structure contributes to its diverse biological activities.
Antioxidant Activity
Antioxidant activity is one of the primary biological functions attributed to this compound. Studies have shown that it exhibits significant free radical scavenging abilities. For instance, a comparative analysis indicated that derivatives of 3,4-dimethoxybenzene compounds displayed higher antioxidant activity than ascorbic acid in DPPH radical scavenging assays .
Table 1: Antioxidant Activity Comparison
Compound | DPPH Scavenging Activity (%) | Comparison to Ascorbic Acid |
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This compound | 79.62 | Higher |
Ascorbic Acid | 58.2 | Reference |
Anticancer Activity
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its effectiveness against various cancer cell lines. For example, it was tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines at a concentration of 100 µM. The results indicated moderate cytotoxicity, suggesting that while it may not be highly effective alone, it could serve as a lead compound for further modifications to enhance its efficacy .
Case Study: Anticancer Efficacy
In one study involving a series of derivatives based on 3,4-dimethoxybenzene, several compounds exhibited varying degrees of activity against cancer cell lines. The findings highlighted the need for structural optimization to improve their anticancer properties .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains. Preliminary results indicate that it possesses significant antibacterial activity. For instance, derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria in disc diffusion assays .
Table 2: Antimicrobial Activity Summary
Microorganism | Minimum Inhibitory Concentration (MIC) |
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Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The biological activities of this compound are believed to be mediated through several mechanisms:
- Antioxidant Mechanism : The methoxy groups facilitate electron donation to free radicals, thereby stabilizing them and preventing oxidative stress.
- Cytotoxic Mechanism : In cancer cells, the compound may induce apoptosis through pathways involving caspases or by disrupting cellular signaling mechanisms.
- Antibacterial Mechanism : It is hypothesized that the nitrile group may interfere with bacterial cell wall synthesis or function.
Q & A
Basic: What are the recommended synthetic routes for 3,4-Dimethoxybenzonitrile in academic laboratories?
Methodological Answer:
A widely applicable method involves nitrile group introduction via nucleophilic substitution or cyanation of a pre-functionalized aromatic ring. For example, 3,4-dimethoxybenzyl precursors can undergo halogenation followed by cyanation using copper(I) cyanide (CuCN) under reflux conditions in dimethylformamide (DMF) . Alternative routes may employ Pd-catalyzed cross-coupling reactions with cyanide sources (e.g., Zn(CN)₂) for regioselective functionalization. Purity validation (≥98% by GC) is critical, as impurities can skew downstream reactivity .
Basic: What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
A multi-technique approach is recommended:
- X-ray Diffraction (XRD): Resolves crystal structure parameters (e.g., space group, unit cell dimensions). For analogs like 2,5-Dimethoxybenzonitrile, XRD confirmed a monoclinic system (P21/n) with lattice parameters a = 3.91001 Å, b = 11.3347 Å, c = 17.8432 Å, β = 93.400° .
- GC-MS/HPLC: Validates purity and identifies byproducts (e.g., residual solvents or unreacted precursors) .
- NMR Spectroscopy: ¹H/¹³C NMR distinguishes methoxy (-OCH₃) and nitrile (-CN) groups. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm in CDCl₃ .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles. Face shields are advised during bulk handling .
- Engineering Controls: Use fume hoods to minimize inhalation exposure. Avoid contact with skin or eyes; rinse immediately with water for 15 minutes if exposed .
- Waste Disposal: Neutralize nitrile-containing waste with alkaline hydrolysis (e.g., NaOH/ethanol) before disposal .
Advanced: How can researchers optimize reaction yields in cross-coupling reactions using this compound?
Methodological Answer:
- Catalyst Selection: Pd(PPh₃)₄ or Pd(dba)₂ with ligands (e.g., XPhos) enhances coupling efficiency in Suzuki-Miyaura reactions. For example, boronate esters derived from this compound show high reactivity with aryl halides at 80–100°C in toluene/water .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, THF) improve solubility of the nitrile moiety.
- Stoichiometry: Maintain a 1.2:1 molar ratio of boronate to halide to prevent homocoupling side reactions .
Advanced: How to resolve discrepancies in reported melting points or spectral data for this compound?
Methodological Answer:
- Purification: Recrystallize from ethanol or methanol to remove isomers or impurities. For example, inconsistent melting points (e.g., 94–99°C in analogs) often stem from polymorphic variations or solvent retention .
- Analytical Calibration: Cross-validate NMR shifts with deuterated solvents and internal standards (e.g., TMS). Compare XRD data with Cambridge Structural Database entries to confirm lattice consistency .
Advanced: What electronic properties make this compound suitable for materials science applications?
Methodological Answer:
- Electron-Withdrawing Effects: The nitrile group lowers the LUMO energy, enhancing electron transport in organic semiconductors. Methoxy groups donate electron density, balancing charge mobility .
- Applications: Used in organic light-emitting diodes (OLEDs) as electron-transport layers. Computational studies (DFT) can predict HOMO/LUMO gaps (~3.5–4.0 eV) for tailored material design .
Advanced: How does steric hindrance from methoxy groups influence the reactivity of this compound?
Methodological Answer:
- Substitution Reactions: Steric effects at the 3,4-positions direct electrophilic attacks to the para position. For example, nitration occurs preferentially at the 5-position in analogs .
- Cross-Coupling Limitations: Bulky methoxy groups may reduce coupling efficiency in Buchwald-Hartwig aminations. Mitigate this using bulky ligands (e.g., t-BuXPhos) to stabilize the transition state .
Advanced: What strategies are effective for synthesizing deuterated or isotopically labeled this compound?
Methodological Answer:
- Deuterium Exchange: React methoxy groups with D₂O under acidic conditions (H₂SO₄ catalyst) at 80°C. Confirm deuteration via mass spectrometry (e.g., +2 m/z shift) .
- Isotopic Labeling: Use ¹³C-enriched KCN in cyanation steps for ¹³C-NMR studies. Purify via column chromatography (silica gel, hexane/EtOAc) to remove unlabeled impurities .
Advanced: How can computational chemistry aid in predicting the biological activity of this compound derivatives?
Methodological Answer:
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina. Optimize substituents at the 4-position for enhanced binding affinity .
- QSAR Modeling: Correlate electronic parameters (Hammett σ constants) with bioactivity data to design derivatives with improved pharmacokinetics .
Advanced: What are the environmental implications of this compound in ecotoxicology studies?
Methodological Answer:
- Degradation Pathways: Investigate hydrolysis under alkaline conditions (pH >10) to form less toxic methoxybenzoic acids. Monitor via LC-MS for intermediate identification .
- Ecotoxicology Assays: Use Daphnia magna or algae models to assess acute toxicity (EC₅₀). Compare with structurally similar compounds (e.g., 4-chlorobenzonitrile) to evaluate substituent effects .
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.